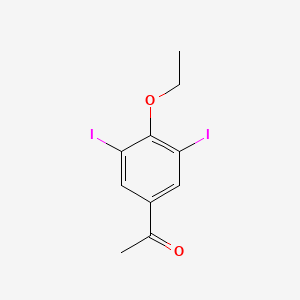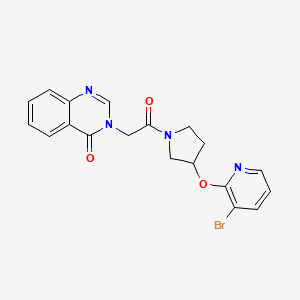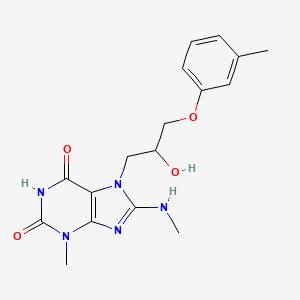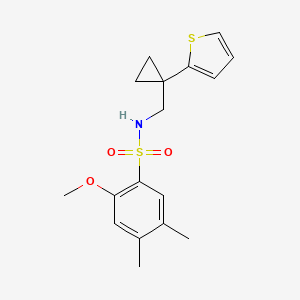![molecular formula C21H14N4O2S3 B2585653 N-(6-acetamidobenzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 864939-08-2](/img/structure/B2585653.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-acetamidobenzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a chemical compound that has been studied for its potential pharmacological activities . It has been found to play a significant role against tumor cells by repressing HIF-1α through p53/MDM-2 mediated degradation .
Synthesis Analysis
The synthesis of similar compounds starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .
Molecular Structure Analysis
The molecular structure of similar compounds shows that they form molecular dimers by two homo-intermolecular hydrogen bonding interactions . For example, N-(6-methylbenzo[d]thiazol-2-yl)acetamide forms a (amide) N-H…N (thiazole) bonded R 2 2 (8) molecular dimers .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds show that the length of the Csp 2—S bond is significantly shorter than that of the Csp 3—S bond . The crystal structure is stabilized by intramolecular N—H⋯N and intermolecular C—H⋯O and C—H⋯N hydrogen-bond interactions .
Scientific Research Applications
Synthesis and Chemical Analysis
N-(6-acetamidobenzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide and its derivatives have been extensively synthesized and characterized. For instance, the synthesis of various benzothiazole derivatives has been carried out, which includes N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives, synthesized by sequencing reactions involving 2-aminobenzothiazole, chloroacetyl chloride, hydrazine hydrate, isatin, and Thioglycolic acid. These compounds were characterized by elemental analyses and various spectroscopic techniques, showing that compound 5c possessed a broad spectrum of antibacterial activity against tested microorganisms (Borad et al., 2015).
Biological Activities and Applications
The compounds synthesized from benzothiazole derivatives have been tested for various biological activities. For instance, a series of benzothiazole derivatives including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and N-(benzo[d]thiazol-2-yl)cyclohexanecarbothioamides were synthesized and evaluated for cytotoxic and antimicrobial activities. Certain compounds showed significant cytotoxicity against cancer cell lines and moderate inhibitory effects on the growth of Staphylococcus aureus and other fungi (Nam et al., 2010).
Additionally, the synthesized thiophene-based compounds have been tested for in vitro cytotoxicity, with certain derivatives exhibiting good inhibitory activity against cell lines, especially those containing a thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021).
Photophysical Properties
The photophysical properties of some benzothiazole derivatives have also been studied. For example, three distinct, hydrogen bond-associated N-(benzo[d]thiazol-2-yl) acetamides were synthesized, and their nature was found to be characteristic to the substituent in the benzothiazole moiety. These studies revealed interesting hydrogen bonding interactions and assemblies, providing insights into the photophysical properties of these compounds (Balijapalli et al., 2017).
Mechanism of Action
Future Directions
The future directions for the study of “N-(6-acetamidobenzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide” could involve further exploration of its pharmacological activities, including anti-inflammatory and anti-tumor activities . Additionally, further studies could focus on optimizing the synthesis process and exploring other potential applications of this compound.
properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S3/c1-11(26)22-12-6-7-14-18(10-12)30-21(24-14)25-19(27)16-8-9-17(28-16)20-23-13-4-2-3-5-15(13)29-20/h2-10H,1H3,(H,22,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCJRCKJCJDOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-Dichlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2585571.png)



![Ethyl 6-isopropyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585582.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2585584.png)
![2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B2585586.png)
![Tert-butyl N-[3-[(2-chloropyrimidin-4-yl)methylamino]-3-oxopropyl]carbamate](/img/structure/B2585587.png)

![Methyl 2-(6-oxa-2-azaspiro[3.5]nonan-7-yl)acetate;2,2,2-trifluoroacetic acid](/img/structure/B2585589.png)

